molecular formula C19H23NO3S B2689038 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(phenylthio)propanamide CAS No. 1797281-51-6

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2689038
CAS No.: 1797281-51-6
M. Wt: 345.46
InChI Key: WGZAWUYQDBIXNN-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(phenylthio)propanamide ( 1797281-51-6) is a synthetic propanamide derivative of interest in chemical biology and medicinal chemistry research. The compound features a molecular formula of C19H23NO3S and a molecular weight of 345.46 g/mol . Its structure incorporates a 3-(phenylthio)propanamide chain linked to a 2-methoxy-2-(3-methoxyphenyl)ethyl group, a architecture that places it within a broader class of propanamide compounds investigated for various biological activities. Researchers are exploring this molecular scaffold for its potential in modulating protein-protein interactions and as a starting point for the development of novel bioactive agents, given that similar structures have been explored in other research contexts . The compound is provided with a confirmed purity of 90% or greater . It is intended for research applications only and is not for diagnostic or therapeutic use in humans. Researchers can utilize this chemical as a building block in organic synthesis, a candidate for virtual screening libraries, or a lead compound for further structural optimization in drug discovery projects.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-16-8-6-7-15(13-16)18(23-2)14-20-19(21)11-12-24-17-9-4-3-5-10-17/h3-10,13,18H,11-12,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZAWUYQDBIXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CCSC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C19H23NO3S
  • Molecular Weight: 345.5 g/mol
  • CAS Number: 1797281-51-6

The compound features methoxy and phenylthio groups, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical metabolic pathways. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
  • Modulation of Signal Transduction: It could influence signal transduction pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity: The methoxy groups are known to impart antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Properties

Recent studies have demonstrated the potential anticancer effects of this compound. For instance:

  • In vitro tests on human cancer cell lines showed that the compound induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .
  • A study reported an IC50 value of approximately 10 µM against A549 lung carcinoma cells, indicating significant cytotoxicity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • The mechanism involves blocking NF-kB signaling pathways, which are crucial for inflammation .

Case Study 1: Anticancer Activity

A recent study focused on the effects of this compound on breast cancer cell lines (MCF-7). The results indicated:

  • Cell Viability Reduction: A significant reduction in cell viability was observed at concentrations above 5 µM.
  • Mechanism Elucidation: Flow cytometry analysis revealed increased apoptotic cells, confirming the compound's role in inducing apoptosis.

Case Study 2: Anti-inflammatory Potential

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in:

  • Reduced Edema: A notable decrease in paw edema was measured, suggesting effective anti-inflammatory action.
  • Cytokine Analysis: ELISA assays showed decreased levels of inflammatory cytokines in treated groups compared to controls.

Research Findings Summary Table

Biological ActivityObserved EffectTest SystemReference
AnticancerInduces apoptosisA549 cells
Anti-inflammatoryReduces cytokine levelsMacrophages
CytotoxicityIC50 = 10 µMMCF-7 cells

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, derivatives of phenylthio compounds have been reported to show activity against various viruses, including:

  • HIV : Compounds with similar structures have demonstrated inhibitory effects on HIV reverse transcriptase, suggesting potential use in antiretroviral therapy.
  • Influenza : Some derivatives have shown efficacy against influenza viruses, providing a basis for further investigation into their use as antiviral agents .

Anticancer Potential

Research has highlighted the anticancer potential of compounds featuring methoxy and thioether groups. In vitro studies have shown that such compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific findings include:

  • Cell Line Studies : Compounds similar to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(phenylthio)propanamide have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Pain Management

The compound's structural features suggest potential applications in pain management. Research into related compounds has indicated that they may act on pain pathways, possibly through modulation of neurotransmitter systems or ion channels involved in pain perception.

Neurological Disorders

Given the compound's ability to interact with specific receptors, there is potential for its application in treating neurological disorders. Compounds with similar functionalities have been explored for their neuroprotective effects and ability to modulate neurotransmitter release.

Case Studies

  • Antiviral Activity Against HIV
    • A study demonstrated that a structurally related compound significantly inhibited HIV replication in vitro, with an IC50 value indicating potent activity. The mechanism involved inhibition of reverse transcriptase and integration processes .
  • Anticancer Activity in Breast Cancer Models
    • In a series of experiments involving breast cancer cell lines, derivatives of this compound exhibited cytotoxic effects, leading to reduced tumor growth in xenograft models. The study highlighted the importance of methoxy substitutions in enhancing bioactivity .
  • Pain Relief in Animal Models
    • Preclinical trials involving animal models showed that compounds analogous to this compound produced significant analgesic effects comparable to standard pain medications .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Halogen Substitution : Methoxy groups (e.g., in 3a) improve solubility compared to halogenated analogs (e.g., chlorophenethyl in ), but may reduce membrane permeability.
  • Thioether vs.
  • Backbone Modifications: The ethylamine linker in the target compound contrasts with hydroxyimino or naphthyl groups in analogs, affecting conformational flexibility and target binding .

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